molecular formula C14H15FN2O2S B13559199 tert-Butyl 2-amino-5-(2-fluorophenyl)thiazole-4-carboxylate

tert-Butyl 2-amino-5-(2-fluorophenyl)thiazole-4-carboxylate

Cat. No.: B13559199
M. Wt: 294.35 g/mol
InChI Key: BTMDCJBRVDSFTP-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile.

    Esterification: The carboxylic acid group on the thiazole ring is esterified with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of tert-butyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Tert-butyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The amino group and the fluorophenyl group play crucial roles in binding to target proteins or enzymes, leading to inhibition or activation of specific pathways. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid: Lacks the tert-butyl ester group.

    Tert-butyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate: Lacks the fluorine atom on the phenyl ring.

    2-Amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate: Contains a chlorine atom instead of fluorine.

Uniqueness

Tert-butyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C14H15FN2O2S

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H15FN2O2S/c1-14(2,3)19-12(18)10-11(20-13(16)17-10)8-6-4-5-7-9(8)15/h4-7H,1-3H3,(H2,16,17)

InChI Key

BTMDCJBRVDSFTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2F

Origin of Product

United States

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